molecular formula C9H15I B6233081 1-butyl-3-iodobicyclo[1.1.1]pentane CAS No. 127321-09-9

1-butyl-3-iodobicyclo[1.1.1]pentane

Cat. No.: B6233081
CAS No.: 127321-09-9
M. Wt: 250.1
InChI Key:
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Description

1-butyl-3-iodobicyclo[1.1.1]pentane is an organic compound characterized by a bicyclo[1.1.1]pentane core with a butyl group and an iodine atom attached to it. This compound is part of a class of molecules known for their strained ring systems, which often exhibit unique chemical properties and reactivity due to the tension within the ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-butyl-3-iodobicyclo[1.1.1]pentane can be synthesized through several methods, typically involving the formation of the bicyclo[1.1.1]pentane core followed by functionalization. One common approach is:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2] cycloaddition reaction of suitable precursors, such as alkenes or alkynes, under high-pressure conditions or using a photochemical process.

    Introduction of the Butyl Group: The butyl group can be introduced via a Grignard reaction or an alkylation reaction using butyl halides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for the cycloaddition step and automated systems for the subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to remove the iodine atom.

    Addition Reactions: The strained ring system can participate in addition reactions, opening the ring and forming new compounds.

Common Reagents and Conditions

    Nucleophiles: Such as sodium azide, potassium cyanide, or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or thiols.

    Oxidation Products: Alcohols, ketones, or carboxylic acids.

    Reduction Products: Hydrocarbons or deiodinated bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

1-butyl-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the study of strained ring systems and their reactivity.

    Biology: Potential use in the development of bioactive molecules or as a probe in biochemical studies due to its unique structure.

    Medicine: Investigated for its potential in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Used in materials science for the development of novel polymers or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-butyl-3-iodobicyclo[111]pentane exerts its effects depends on the specific reaction or application Generally, the strained ring system makes the compound highly reactive, allowing it to participate in various chemical transformations

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-3-chlorobicyclo[1.1.1]pentane
  • 1-butyl-3-bromobicyclo[1.1.1]pentane
  • 1-butyl-3-fluorobicyclo[1.1.1]pentane

Uniqueness

1-butyl-3-iodobicyclo[1.1.1]pentane is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution reactions and can influence the compound’s overall reactivity and stability. The butyl group also adds to its uniqueness by providing a hydrophobic tail, which can affect its solubility and interaction with other molecules.

Properties

CAS No.

127321-09-9

Molecular Formula

C9H15I

Molecular Weight

250.1

Purity

95

Origin of Product

United States

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